Cas no 125789-62-0 (4-(methylamino)methylbenzene-1,2-diol)

4-(methylamino)methylbenzene-1,2-diol 化学的及び物理的性質
名前と識別子
-
- 4-((Methylamino)methyl)benzene-1,2-diol
- 4-[(METHYLAMINO)METHYL]PYROCATECHOL
- 4-(methylamino)methylbenzene-1,2-diol
- 4-[(METHYLAMINO)METHYL]BENZENE-1,2-DIOL
- EN300-1848567
- SCHEMBL13781413
- 125789-62-0
- DB-305374
- AKOS000132947
- CS-0301494
- SB76172
-
- インチ: InChI=1S/C8H11NO2/c1-9-5-6-2-3-7(10)8(11)4-6/h2-4,9-11H,5H2,1H3
- InChIKey: WWISMTZVJLSIBL-UHFFFAOYSA-N
- SMILES: CNCC1=CC(=C(C=C1)O)O
計算された属性
- 精确分子量: 153.07903
- 同位素质量: 153.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 119
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.4
- トポロジー分子極性表面積: 52.5Ų
じっけんとくせい
- PSA: 52.49
4-(methylamino)methylbenzene-1,2-diol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1848567-10.0g |
4-[(methylamino)methyl]benzene-1,2-diol |
125789-62-0 | 10g |
$2638.0 | 2023-06-01 | ||
Enamine | EN300-1848567-0.05g |
4-[(methylamino)methyl]benzene-1,2-diol |
125789-62-0 | 0.05g |
$95.0 | 2023-09-19 | ||
Enamine | EN300-1848567-0.5g |
4-[(methylamino)methyl]benzene-1,2-diol |
125789-62-0 | 0.5g |
$109.0 | 2023-09-19 | ||
Enamine | EN300-1848567-5g |
4-[(methylamino)methyl]benzene-1,2-diol |
125789-62-0 | 5g |
$359.0 | 2023-09-19 | ||
Enamine | EN300-1848567-10g |
4-[(methylamino)methyl]benzene-1,2-diol |
125789-62-0 | 10g |
$571.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372164-50mg |
4-((Methylamino)methyl)benzene-1,2-diol |
125789-62-0 | 95+% | 50mg |
¥12972.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372164-250mg |
4-((Methylamino)methyl)benzene-1,2-diol |
125789-62-0 | 95+% | 250mg |
¥12182.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372164-500mg |
4-((Methylamino)methyl)benzene-1,2-diol |
125789-62-0 | 95+% | 500mg |
¥14837.00 | 2024-08-09 | |
Enamine | EN300-1848567-0.25g |
4-[(methylamino)methyl]benzene-1,2-diol |
125789-62-0 | 0.25g |
$105.0 | 2023-09-19 | ||
Enamine | EN300-1848567-0.1g |
4-[(methylamino)methyl]benzene-1,2-diol |
125789-62-0 | 0.1g |
$100.0 | 2023-09-19 |
4-(methylamino)methylbenzene-1,2-diol 関連文献
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
4-(methylamino)methylbenzene-1,2-diolに関する追加情報
Introduction to 4-(methylamino)methylbenzene-1,2-diol (CAS No. 125789-62-0)
4-(methylamino)methylbenzene-1,2-diol, identified by its Chemical Abstracts Service (CAS) number 125789-62-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a benzene ring substituted with two hydroxyl groups and a methylamino side chain, has garnered attention due to its structural versatility and potential biological activities. The presence of both hydroxyl and amine functionalities makes it a valuable intermediate in the synthesis of various pharmacologically relevant molecules.
The compound's structure, characterized by a methylamino substituent at the para position relative to one of the hydroxyl groups, imparts unique electronic and steric properties that influence its reactivity and interaction with biological targets. This arrangement has been explored in recent studies for its role in modulating enzyme activity and receptor binding. Specifically, the methylamino group can serve as a hydrogen bond acceptor or donor, enhancing the compound's potential as a scaffold for drug design.
In recent years, research has highlighted the importance of benzene-1,2-diol derivatives in medicinal chemistry. The dihydroxy substitution pattern enhances solubility and metabolic stability, making such compounds attractive for further derivatization. The 4-(methylamino)methylbenzene-1,2-diol structure has been investigated for its potential applications in treating inflammatory diseases and neurodegenerative disorders. Studies suggest that this compound may interact with polyphenol receptors, contributing to its anti-inflammatory effects.
One of the most compelling aspects of 4-(methylamino)methylbenzene-1,2-diol is its role as a precursor in the synthesis of more complex molecules. Researchers have utilized this intermediate to develop novel inhibitors targeting enzymes involved in cancer progression. The methylamino moiety, in particular, has been shown to enhance binding affinity when incorporated into kinase inhibitors. This has led to several patents and ongoing clinical trials exploring derivatives of this core structure.
The synthesis of 4-(methylamino)methylbenzene-1,2-diol involves multi-step organic reactions that highlight the compound's synthetic utility. Traditional methods include nucleophilic aromatic substitution followed by reduction steps to introduce the amine functionality. Advances in catalytic processes have enabled more efficient synthetic routes, reducing waste and improving yield. These improvements are crucial for large-scale production and commercialization.
From a computational chemistry perspective, 4-(methylamino)methylbenzene-1,2-diol has been studied using density functional theory (DFT) to predict its interactions with biological targets. The results indicate that the compound can form stable hydrogen bonds with amino acid residues in protein active sites. This insight has guided the design of analogs with enhanced potency and selectivity. Such computational approaches are becoming increasingly integral in drug discovery pipelines.
The pharmacokinetic properties of 4-(methylamino)methylbenzene-1,2-diol have also been thoroughly examined. Preliminary data suggest that it exhibits moderate oral bioavailability and rapid metabolic clearance. These characteristics are favorable for developing once-daily dosing regimens in therapeutic applications. Additionally, studies on its toxicity profile have shown low systemic toxicity at tested doses, reinforcing its potential as a lead compound.
In conclusion,4-(methylamino)methylbenzene-1,2-diol (CAS No. 125789-62-0) represents a promising candidate for further development in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable building block for drug discovery efforts aimed at treating various diseases. As synthetic methodologies continue to evolve and computational tools become more sophisticated, this compound is poised to play an increasingly significant role in medicinal chemistry.
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